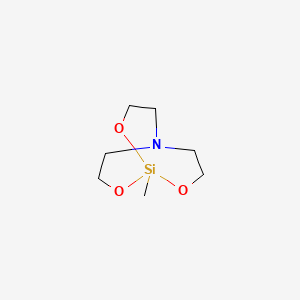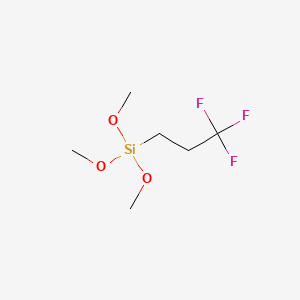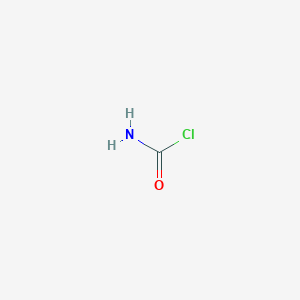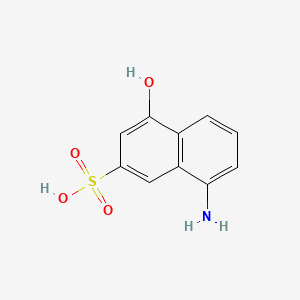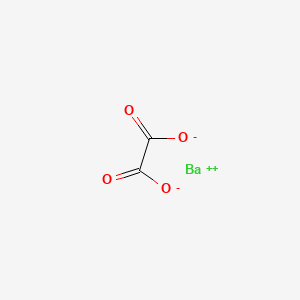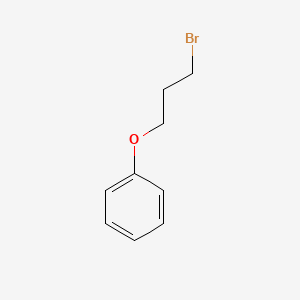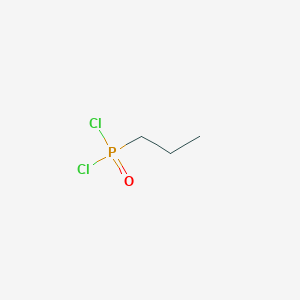
Propylphosphonic dichloride
説明
Propylphosphonic dichloride is a technical grade compound with a linear formula of CH3CH2CH2P(O)Cl2 . It has a molecular weight of 160.97 and is a colorless liquid with a pungent odor . It is mainly used as intermediates of phosphate ester compounds .
Synthesis Analysis
An efficient and versatile synthetic method has been described to synthesize propylphosphonic anhydride (T3P) in pure form, in an overall yield of 51% in four steps from commercially available diethyl phosphonate .Molecular Structure Analysis
The molecular formula of Propylphosphonic dichloride is C3H7Cl2OP . It has an average mass of 160.967 Da and a monoisotopic mass of 159.961151 Da .Chemical Reactions Analysis
Propylphosphonic anhydride (T3P) is an effective coupling and dehydrating agent, which has been used for a large number of chemical transformations .Physical And Chemical Properties Analysis
Propylphosphonic dichloride has a refractive index n20/D of 1.464 (lit.), a boiling point of 88-90 °C/50 mmHg (lit.), and a density of 1.29 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Chemical Transformations
Peptide Synthesis and Organic Chemistry : Propylphosphonic anhydride is a versatile reagent in organic synthesis. It has been used extensively in peptide synthesis due to its high performance and limited isomerisation, making it an efficient coupling agent (Koch, Vedder, & Schaffer, 2009). Its use in a broad range of chemical transformations, including coupling and dehydrating reactions, has been demonstrated (Pizova & Bobál, 2015).
Synthesis of Polyamides and Polyphosphoesters : It serves as an activating agent in the synthesis of polyamides and polyphosphoesters. The chemical facilitates the preparation of amides from carboxylic acids and amines, and the direct polycondensation of dicarboxylic acids with aromatic diamines (Ueda & Honma, 1988).
- chemistry. This process offers easy access to these compounds, enhancing its utility in various chemical syntheses (Augustine et al., 2009).
Specialized Chemical Processes
Catalytic Actions : Propylphosphonic anhydride acts as an efficient catalyst for acetalization and thioacetalization of aldehydes. Its low toxicity and high efficiency make it valuable for chemoselective processes at room temperature (Augustine, Bombrun, Sauer, & Vijaykumar, 2012).
Synthesis of Heterocyclic Compounds : It has been used for the efficient synthesis of benzothiazoles, benzoxazoles, and benzimidazoles, demonstrating its utility in creating a variety of heterocyclic compounds (Wen, El Bakali, Deprez-Poulain, & Déprez, 2012).
Environmental and Material Applications
Pollutant Capture : In environmental applications, derivatives of propylphosphonic acid have been used in the synthesis of cross-linked polymers for the simultaneous capturing of toxic metal ions and organic contaminants (Saleh, Rachman, & Ali, 2017).
Polymer Synthesis : It is utilized in the synthesis of polyphosphonates by liquid-vapor interfacial polycondensation. This process has led to the creation of polymers with a range of molecular weights and thermal stabilities (Iliescu, Ilia, Dehelean, & Popa, 2002).
Safety And Hazards
Propylphosphonic dichloride is a toxic compound, which is irritating and corrosive . Contact with the skin and eyes can cause severe irritation and redness . Inhalation or ingestion may cause poisoning and other health problems . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
1-dichlorophosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2OP/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMQAFZROJAZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197028 | |
| Record name | Propylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylphosphonic dichloride | |
CAS RN |
4708-04-7 | |
| Record name | P-Propylphosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4708-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylphosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylphosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




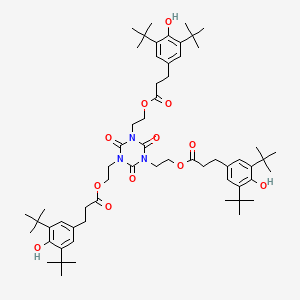

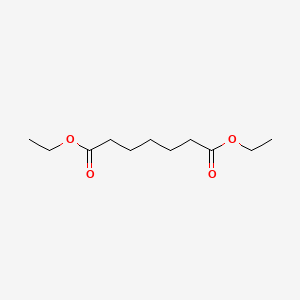

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
